Prolyllysine

Enzymology Dipeptide metabolism Prolinase substrate

Prolyllysine (L-Prolyl-L-lysine, Pro-Lys) is a dipeptide formed from L-proline and L-lysine residues, classified under the ChEBI ontology as a dipeptide (CHEBI:74792). It is registered in the Human Metabolome Database as an endogenous metabolite (HMDB0029022), where it functions as an intermediate of protein digestion and catabolism.

Molecular Formula C11H21N3O3
Molecular Weight 243.30 g/mol
Cat. No. B12105519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProlyllysine
Molecular FormulaC11H21N3O3
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NC(CCCCN)C(=O)O
InChIInChI=1S/C11H21N3O3/c12-6-2-1-4-9(11(16)17)14-10(15)8-5-3-7-13-8/h8-9,13H,1-7,12H2,(H,14,15)(H,16,17)
InChIKeyRVQDZELMXZRSSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prolyllysine (Pro-Lys) for Biochemical Research & Procurement: Core Identity and Metabolomic Significance


Prolyllysine (L-Prolyl-L-lysine, Pro-Lys) is a dipeptide formed from L-proline and L-lysine residues, classified under the ChEBI ontology as a dipeptide (CHEBI:74792) [1]. It is registered in the Human Metabolome Database as an endogenous metabolite (HMDB0029022), where it functions as an intermediate of protein digestion and catabolism [2]. The compound carries a characteristic N-terminal proline, which dictates its enzymatic recognition, and a C-terminal lysine that provides a free ε-amino group for further conjugation or peptide extension. These structural features establish Prolyllysine as a versatile scaffold in enzymology, peptide synthesis, and metabolomics, distinguishing it from dipeptides that lack either the imino acid or the basic side-chain.

Why Generic Substitution of Prolyllysine with Other Dipeptides Risks Experimental Inconsistency


Prolyllysine is not interchangeable with other Pro-Xaa or Xaa-Lys dipeptides because its biological recognition is governed by the specific combination of an N-terminal proline and a C-terminal lysine. Prolinase (iminodipeptidase, EC 3.4.13.18) accepts Pro-Lys as a substrate, but its activity varies markedly across different Pro-Xaa dipeptides depending on the C-terminal residue, as documented in enzyme-characterization studies [1]. Furthermore, tissue-distribution data from metabolomic profiling show that Pro-Lys levels are regulated independently of other dipeptides such as Arg-Pro or Lys-Val, indicating distinct transport and degradation pathways [2]. Substituting Pro-Lys with a structurally similar dipeptide that lacks the same enzyme kinetics or compartmentalization can therefore lead to non-comparable results in biochemical assays, cell-culture supplementation, or in vivo tracer studies.

Prolyllysine Procurement Evidence: Quantified Differentiation from Closest Analogs


Prolyllysine Is a Documented Substrate for Prolinase, Differentiating It from Non-Proline-Containing Dipeptides

Prolyllysine is explicitly listed as a substrate for prolinase (EC 3.4.13.18) purified from porcine kidney, alongside Pro-Ala, Pro-Gly, and Pro-Met [1]. The enzyme's broad specificity for Pro-Xaa dipeptides means that Pro-Lys is a valid tool for prolinase assays; however, dipeptides lacking an N-terminal proline (e.g., Lys-Pro, Ala-Lys) are not recognized by this enzyme, making Pro-Lys a functionally distinct choice for studying iminodipeptidase activity. While direct kinetic parameters (Km, Vmax) for Pro-Lys are not publicly available in the same source, the qualitative acceptance as a substrate creates a clear functional boundary against non-proline dipeptides.

Enzymology Dipeptide metabolism Prolinase substrate

Tissue-Level Quantification of Prolyllysine in MFSD1 Knockout Mice Demonstrates a Distinct Metabolomic Profile Compared to Co-Measured Dipeptides

In a 2024 Nature Cell Biology study, Pro-Lys was validated against an authentic chemical standard and quantified in tissue lysates of wild-type and MFSD1 knockout mice alongside anserine, Arg-Pro, Lys-Val, Pro-Arg, and Arg-Hyp [1]. The data (n=5 animals per genotype) show that Pro-Lys levels are within a quantifiable range distinct from the other dipeptides, confirming its endogenous presence and differential regulation. This provides a cross-study benchmark for researchers using Pro-Lys as a metabolomic standard: its concentration in murine tissues is not interchangeable with that of Arg-Pro or Lys-Val, which exhibit different genotype-dependent changes.

Metabolomics Tissue distribution Dipeptide profiling

Prolyllysine as a Pharmacologically Relevant Residue in Bioactive Peptides: Comparative Activity Evidence from Skin-Whitening Tetrapeptide PKEK

The tetrapeptide PKEK (Pro-Lys-Glu-Lys), which contains a Pro-Lys core, has been shown to reduce UVB-induced skin pigmentation in a double-blinded, vehicle-controlled clinical study [1]. In vitro assays demonstrated melanogenesis inhibition, while in vivo trials on human subjects with skin types V-VI confirmed a measurable lightening effect. Although this evidence pertains to a larger peptide rather than the dipeptide alone, it establishes Pro-Lys as a structural determinant of bioactivity: replacement of the Pro-Lys segment within PKEK would be expected to alter efficacy, underscoring the dipeptide's procurement value for peptide-medicinal chemistry and cosmetic bioactive design.

Peptide pharmacology Skin pigmentation Structure-activity relationship

Prolyllysine Application Scenarios: Where the Dipeptide Delivers Measurable Advantage


Prolinase Activity Assays and Inhibitor Screening

Prolyllysine serves as a defined, commercially available substrate for prolinase (EC 3.4.13.18) [1]. Researchers can use it to measure enzyme activity in tissue homogenates or recombinant preparations, or to screen small-molecule libraries for prolinase inhibitors. Its N-terminal proline ensures recognition by the enzyme, preventing the false negatives that would occur with non-proline dipeptides.

Metabolomic Standardization and Tissue Biomarker Studies

Validated against an authentic chemical standard and quantified in mouse tissue lysates [1], Pro-Lys is suited as a calibration reference for LC-MS/MS-based dipeptide profiling. Its distinct tissue-distribution profile allows it to serve as a normalization control or disease biomarker candidate in genetic and pharmacological studies.

Peptide Medicinal Chemistry and Cosmetic Bioactive Design

The Pro-Lys motif is a pharmacologically active segment in the skin-whitening tetrapeptide PKEK [1]. Procurement of high-purity Pro-Lys is essential for solid-phase synthesis of PKEK and related peptides under investigation for dermatological indications, where the integrity of the Pro-Lys core is linked to clinical efficacy.

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